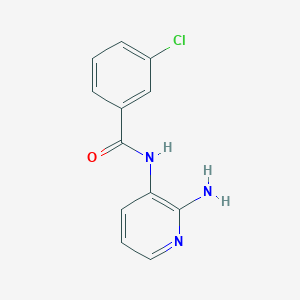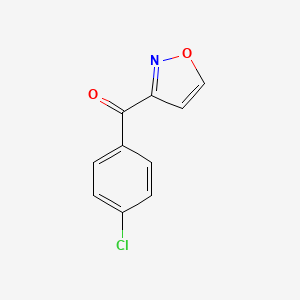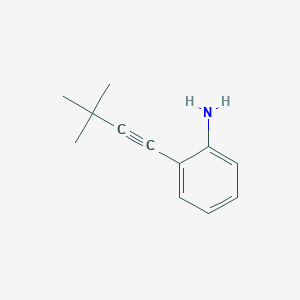
2-(3,3-Dimethylbut-1-yn-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylbut-1-yn-1-yl)aniline is an organic compound with the molecular formula C12H15N. It is characterized by the presence of an aniline group attached to a 3,3-dimethylbut-1-yn-1-yl substituent.
Vorbereitungsmethoden
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)aniline typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general synthetic route can be outlined as follows:
Starting Materials: Aniline and 3,3-dimethylbut-1-yne.
Catalysts and Reagents: Palladium catalyst (e.g., Pd(PPh3)4), copper(I) iodide (CuI), and a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 60-80°C) for several hours.
The reaction proceeds as follows:
Aniline+3,3-Dimethylbut-1-ynePd(PPh3)4,CuI, Et3Nthis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts .
Analyse Chemischer Reaktionen
2-(3,3-Dimethylbut-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with palladium catalysts for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylbut-1-yn-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(3,3-Dimethylbut-1-yn-1-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
Vergleich Mit ähnlichen Verbindungen
2-(3,3-Dimethylbut-1-yn-1-yl)aniline can be compared with other similar compounds, such as:
2-(3,3-Dimethylbut-1-yn-1-yl)phenol: Similar structure but with a hydroxyl group instead of an amino group.
2-(3,3-Dimethylbut-1-yn-1-yl)benzene: Lacks the amino group, making it less reactive in certain chemical reactions.
2-(3,3-Dimethylbut-1-yn-1-yl)benzoic acid: Contains a carboxyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of aniline and alkyne functionalities, providing a versatile scaffold for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
116491-51-1 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-(3,3-dimethylbut-1-ynyl)aniline |
InChI |
InChI=1S/C12H15N/c1-12(2,3)9-8-10-6-4-5-7-11(10)13/h4-7H,13H2,1-3H3 |
InChI-Schlüssel |
SMULJKWKGCGBMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
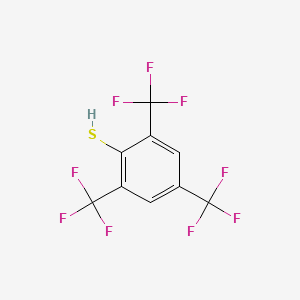
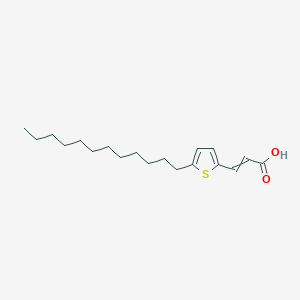


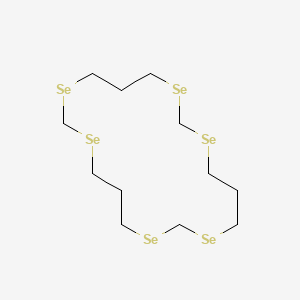

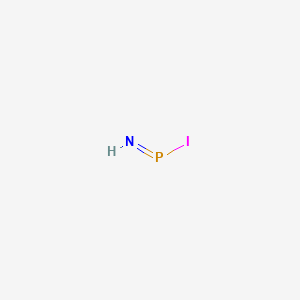

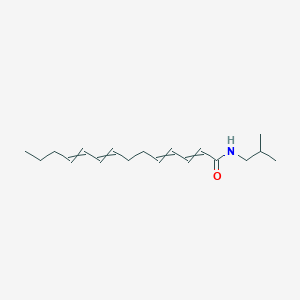
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
